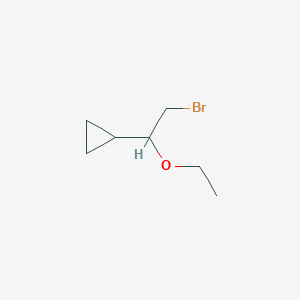

(2-Bromo-1-ethoxyethyl)cyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

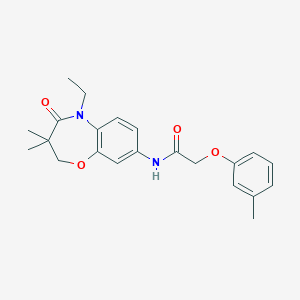

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cyclopropanation Reactions

Cyclopropanes are highly strained three-membered carbon rings that are commonly found in natural and biologically active products. Their unique structure allows for fascinating reactivity patterns, making them a key focus in synthetic chemistry. The [2+1]-type cyclopropanation reactions, including methods such as Michael-induced ring closure (MIRC) and the Simmons–Smith reaction, are crucial for constructing cyclopropane rings. These reactions are significant for modifying biologically active compounds, enhancing their metabolic stability, and extending their therapeutic action. The asymmetric synthesis of cyclopropanes, which is of particular interest, highlights the structural importance of cyclopropane-containing compounds in medicinal chemistry and drug development (A. Kamimura, 2014).

Modification of Pharmacologically Active Compounds

Cyclopropane fragments are used to modify the pharmacological activity level of medicines, offering advantages over their bioisosteres by imposing conformational rigidity and increasing metabolic stability. This modification extends the scope of their therapeutic action, making cyclopropane-containing analogs critical in the development of new and more effective drugs. The inclusion of cyclopropane rings can lead to new compounds with superior olfactory impacts or improved safety profiles, demonstrating the versatility of cyclopropane chemistry in pharmaceutical and fragrance chemistry (I. Novakov et al., 2018).

Environmental and Health Applications

Cyclopropane derivatives, such as 1-methylcyclopropene (1-MCP), have been extensively studied for their role in regulating the ripening and senescence of fruits and vegetables. 1-MCP works by inhibiting ethylene perception, thereby extending the shelf life and maintaining the quality of agricultural products. This application is a testament to the impact of cyclopropane chemistry beyond the confines of synthetic organic chemistry, touching on aspects of food science and technology. Moreover, novel brominated flame retardants, which may include cyclopropane structures, are being evaluated for their occurrence in indoor air, dust, and consumer goods, highlighting the need for ongoing research into their environmental fate and toxicity (C. Watkins, 2006).

Mecanismo De Acción

Target of Action

Compounds containing a cyclopropane ring are often involved in reactions with enzymes that can open the ring, leading to various biological effects .

Mode of Action

Without specific information, it’s hard to say exactly how “(2-Bromo-1-ethoxyethyl)cyclopropane” interacts with its targets. The bromine atom could potentially be involved in electrophilic aromatic substitution reactions, and the ethoxyethyl group might participate in ether cleavage or other reactions .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in a variety of biological pathways, depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The cyclopropane ring is relatively stable, but could potentially be opened under certain conditions .

Propiedades

IUPAC Name |

(2-bromo-1-ethoxyethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-9-7(5-8)6-3-4-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRXTABJXKDJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CBr)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2577318.png)

![tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2577323.png)

![benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577324.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)

![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2577330.png)

![4-{[(3,4-dichlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2577331.png)

![3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2577332.png)

![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)